molecular formula C18H17NO4 B557237 Fmoc-beta-alanine CAS No. 35737-10-1

Fmoc-beta-alanine

Cat. No. B557237
CAS RN: 35737-10-1
M. Wt: 311.3 g/mol
InChI Key: LINBWYYLPWJQHE-UHFFFAOYSA-N
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Patent
US06809190B2

Procedure details

To a solution of Fmoc-β-Ala-OH (311 mg, 1.0 mmol) and PfpOH(334 mg, 1.75 mmol) in DMF (2.5 mL) was added DCC (288 mg, 1.4 mmol) at 0° C. for 30 min and then room temperature for 15 h. The reaction mixture was filterd to remove DCUrea, the flitrate was evaporated in vacuo, and the residue was flush-chromatographed (CH2Cl2). The crude Fmoc-β-Ala-OPfp was recrystallized using hexane and CH2Cl2 to give the pure Fmoc-β-Ala-OPfp (429 mg 90%) as a white powder. To a solution of Fmoc-β-Ala-OPfp (100 mg, 0.21 mmol) and BocPNA-OH (41 mg, 0.19 mmol) in DMF (2 mL) was added diisoprppylethylamine (36 il, 0.21 mmol) and the reaction mixture was stirred at room temperature for 15 h. The reaction mixture was evaporated in vacuo and the residue was flush-chromatographed (0-10% MeOH/CH2Cl2) to give Fmoc-Gly-BocPNA-OH (41 mg, 42%). 1H NMR (DMSO-d6) δ 7.88 (d, J=7.4 Hz, 2H), 7.68 (d, J=7.4 Hz, 2H), 7.41 (t, J=7.3 Hz, 2H), 7.33 (t, J=7.3 Hz, 2H), 7.18 (m, 2H), 6.83 (brt) and 6.72 (brt) (2H), 4.3-4.2 (m, 4H), 4.05-3.9 (m, 3H), 3.33 (brt) and 3.29 (brt) (2H), 3.19 (m, 2H), 3.07 (brq) and 3.02 (brq) (2H), 1.36 (brs, 9H) ; 13C NMR (DMSO-d6) δ 171.20 (d), 170.85 (d), 155.93, 155.56, 143.87, 140.69, 127.55, 127.01, 125.09, 120.05, 77.73 (d), 65.30 (d), 59.69, 47.35 (d), 46.68, 46.49 (d), 37.99 (d), 36.72 (d), 28.14 (d).
Quantity
311 mg
Type
reactant
Reaction Step One
Name
Quantity
334 mg
Type
reactant
Reaction Step One
Name
Quantity
288 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[NH:1]([C:7]([O:9][CH2:10][CH:11]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[C:17]2[C:12]1=[CH:13][CH:14]=[CH:15][CH:16]=2)=[O:8])[CH2:2][CH2:3][C:4]([OH:6])=[O:5].O[C:25]1[C:34]([F:35])=[C:32]([F:33])[C:30]([F:31])=[C:28]([F:29])[C:26]=1[F:27].C1CCC(N=C=NC2CCCCC2)CC1>CN(C=O)C>[NH:1]([C:7]([O:9][CH2:10][CH:11]1[C:12]2[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:18]2[C:23]1=[CH:22][CH:21]=[CH:20][CH:19]=2)=[O:8])[CH2:2][CH2:3][C:4]([O:6][C:25]1[C:26]([F:27])=[C:28]([F:29])[C:30]([F:31])=[C:32]([F:33])[C:34]=1[F:35])=[O:5]

Inputs

Step One
Name
Quantity
311 mg
Type
reactant
Smiles
N(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12
Name
Quantity
334 mg
Type
reactant
Smiles
OC1=C(F)C(F)=C(F)C(F)=C1F
Name
Quantity
288 mg
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
Quantity
2.5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove DCUrea
CUSTOM
Type
CUSTOM
Details
the flitrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was flush-chromatographed (CH2Cl2)
CUSTOM
Type
CUSTOM
Details
The crude Fmoc-β-Ala-OPfp was recrystallized

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
N(CCC(=O)OC1=C(F)C(F)=C(F)C(F)=C1F)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 429 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.